Cas no 90866-33-4 ((R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%))

(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) structure
90866-33-4 structure
(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%)
90866-33-4
C6H11ClO3
166.602741479874
MFCD00211242
61451
2734445

(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Properties

Names and Identifiers

    • Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate
    • (R)-(+)-4-Chloro-3-hydroxybutyric acid ethyl ester
    • R-4-Chloro-3-hydroxybutyric acid ethyl ester
    • (R)-Ethyl 4-chloro-3-hydroxybutanoate
    • Ethyl (R)-4-Chloro-3-hydroxybutyrate
    • (R)-4-Chloro-3-hydroxybutyric Acid Ethyl Ester
    • ethyl (3R)-4-chloro-3-hydroxybutanoate
    • Ethyl (R)-4-Chloro-3-hydroxybutyrate
    • 4-Chloro-3-hydroxybutyric acid ethyl ester
    • Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate
    • ethyl (r)-4-chloro-3-hydroxybutanoate
    • Butanoic acid, 4-chloro-3-hydroxy-, ethyl ester, (3R)-
    • (S)-4-Chloro-3-hydroxy-butyric acid ethyl ester
    • PubChem5919
    • KSC490
    • Butanoic acid, 4-chloro-3-hydroxy-, ethyl ester, (R)- (ZCI)
    • (+)-Ethyl 4-chloro-3-hydroxybutyrate
    • (R)-4-Chloro-3-hydroxybutanoic acid ethyl ester
    • (R)-Ethyl 4-chloro-3-hydroxyl butanoate
    • Ethyl (R)-γ-chloro-β-hydroxybutyrate
    • (R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%)
    • 4-Chloro-3-hydroxybutyric acid ethyl ester, (3R)-
    • C1733
    • SCHEMBL96009
    • (r)-4-chloro-3-hydroxybutanoic acid ethyl ester
    • 90866-33-4
    • DTXSID20370313
    • Butanoic acid, 4-chloro-3-hydroxy-, ethyl ester, (R)-
    • MFCD00211242
    • AS-14909
    • ethyl (+) (R)-4-chloro-3-hydroxybutyrate
    • CS-W010802
    • (R)-(+)-ETHYL-4-CHLORO 3-HYDROXYBUTANOATE
    • ZL59XVD2RW
    • Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate, 96%
    • Ethyl (3R)-(+)-4-Chloro-3-hvdroxybutyrate
    • AC-5620
    • AC-32125
    • BCP23440
    • EN300-102988
    • (R)-Ethyl4-chloro-3-hydroxybutanoate
    • AKOS007930015
    • ethyl-4-chloro-3(R)-hydroxybutyrate
    • +Expand
    • MFCD00211242
    • ZAJNMXDBJKCCAT-RXMQYKEDSA-N
    • 1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m1/s1
    • C([C@@H](O)CCl)C(=O)OCC

Computed Properties

  • 166.04000
  • 1
  • 3
  • 5
  • 166.04
  • 10
  • 105
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1
  • 0.4
  • nothing
  • 0
  • 46.5

Experimental Properties

  • 0.53930
  • 46.53000
  • n20/D 1.453(lit.)
  • 93-95 °C/5 mmHg(lit.)
  • 93-95 °C
  • Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • Colorless Transparent Liquid
  • Unable to mix or difficult to mix in water
  • 14 º (neat)
  • [α]23/D +14°, neat
  • 1.19 g/mL at 25 °C(lit.)

(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Security Information

  • GHS05 GHS05
  • 3
  • 6.1
  • S26-S36
  • III
  • R41
  • Xi Xi
  • UN 2810
  • H318
  • P280,P305+P351+P338
  • Sealed in dry,2-8°C
  • III
  • 41
  • Danger
  • 6.1

(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Customs Data

  • 2942000000
  • China Customs Code:

    2918199090

    Overview:

    HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0035AF-1g
Ethyl (R)-(+)-4-Chloro-3-Hydroxybutyrate
90866-33-4 97%
1g
$6.00 2024-04-20
A2B Chem LLC
AB46023-1g
Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate
90866-33-4 97%
1g
$6.00 2024-05-20
Aaron
AR0035IR-1g
Ethyl (R)-(+)-4-Chloro-3-Hydroxybutyrate
90866-33-4 97%
1g
$3.00 2024-07-18
abcr
AB171241-5 g
(R)-4-Chloro-3-hydroxybutyric acid ethyl ester, 95%; .
90866-33-4 95%
5 g
€130.40 2023-07-20
Advanced ChemBlocks
P35219-5G
(R)-Ethyl 4-chloro-3-hydroxybutanoate
90866-33-4 95%
5G
$100 2023-07-10
Apollo Scientific
OR912444-25g
Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate
90866-33-4 97%
25g
£55.00 2023-08-31
City Chemical
1975CC-5GM
Ethyl (R)-(+)-4-Chloro-3-hydroxybutyrate
90866-33-4
5gm
$371.51 2023-09-19
Enamine
EN300-102988-0.05g
ethyl (3R)-4-chloro-3-hydroxybutanoate
90866-33-4 95%
0.05g
$19.0 2023-10-28
eNovation Chemicals LLC
D634261-10g
Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate
90866-33-4 95%
10g
$360 2022-10-11
Fluorochem
079716-1g
R)-Ethyl 4-chloro-3-hydroxybutanoate
90866-33-4 95%
1g
£10.00 2022-03-01

(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Glucose ,  L-Glutamine ,  (+)-Xylose ,  β-Cyclodextrin Solvents: Butyl acetate ,  Water ;  24 h, pH 6.5, 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 6.5
Reference
Effective biosynthesis of ethyl (R)-4-chloro-3-hydroxybutanoate by supplementation of L-glutamine, D-xylose and β-cyclodextrin in n-butyl acetate-water media
He, Yu-Cai; Tao, Zhi-Cheng; Ding, Yun; Zhang, Dan-Ping; Wu, Yin-Qin; et al, Journal of Biotechnology, 2015, 203, 62-67

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: NADPH ,  2-(1-Oxopropoxy)acetaldehyde Catalysts: Aldo-keto reductase Solvents: Water ;  12 h, pH 7, 50 °C
Reference
Biocatalytic properties of a recombinant aldo-keto reductase with broad substrate spectrum and excellent stereoselectivity
Ni, Yan; Li, Chun-Xiu; Ma, Hong-Min; Zhang, Jie; Xu, Jian-He, Applied Microbiology and Biotechnology, 2011, 89(4), 1111-1118

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Glucose ,  NADP Catalysts: Glucose dehydrogenase ,  Reductase Solvents: Water ;  180 min, pH 7.5, 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 7.5, 30 °C
Reference
Enantioselective bioconversion using Escherichia coli cells expressing Saccharomyces cerevisiae reductase and Bacillus subtilis glucose dehydrogenase
Park, Hyun Joo; Jung, Jihye; Choi, Hyejeong; Uhm, Ki-Nam; Kim, Hyung-Kwoun, Journal of Microbiology and Biotechnology, 2010, 20(9), 1300-1306

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Glucose ,  NADPH Solvents: Water ;  7 h, pH 6.0, rt
Reference
Efficient production of recombinant aldehyde reductase and its application for asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate
Jing, Keju; Xu, Zhinan; Liu, Ying; Jiang, Xiaoxia; Peng, Li; et al, Preparative Biochemistry & Biotechnology, 2005, 35(3), 203-215

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium trichloride ,  (R)-MeO-BIPHEP Solvents: Methanol
Reference
Asymmetric hydrogenation reactions using a practical in situ generation of chiral ruthenium-diphosphine catalysts from anhydrous RuCl3
Madec, J.; Pfister, X.; Phansavath, P.; Ratovelomanana-Vidal, V.; Genet, J.-P., Tetrahedron, 2001, 57(13), 2563-2568

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Isopropanol ,  Water ,  Glycine, L-γ-glutamyl-L-cysteinyl-, compd. with 2-hydroxy-N,N,N-trimethylethanam… ;  2 h, pH 7.5, 30 °C
1.2 Reagents: Ethyl acetate
Reference
Efficient asymmetric synthesis of ethyl (R)-3-hydroxybutyrate by recombinant Escherichia coli cells under high substrate loading using eco-friendly ionic liquids as cosolvent
Duan, Zhiwen; Wang, Yaowu; Ouyang, Bin; Wang, Pu, Bioprocess and Biosystems Engineering, 2023, 46(9), 1293-1302

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: NADPH ,  Glucose dehydrogenase ,  Reductase Solvents: Water
Reference
Asymmetric reduction of β-keto esters with an enzyme from bakers' yeast
Kawai, Yasushi; Tsujimoto, Munekazu; Kondo, Shinichi; Takanobe, Kousuke; Nakamura, Kaoru; et al, Bulletin of the Chemical Society of Japan, 1994, 67(2), 524-8

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  8 - 10 h, 60 °C
Reference
pH-controlled regioselective nucleophilic ring-opening of epoxide: an improved process for the preparation of (R)-(-)- or (S)-(+)-3-hydroxytetrahydrofuran
Chakraborty, Ankita; Shiva Krishna, Avula; Sheelu, Gurrala; Ghosh, Subhash; Kumaraguru, Thenkrishnan, Organic & Biomolecular Chemistry, 2022, 20(34), 6863-6868

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: NADP Catalysts: Iron oxide (Fe3O4) (supported on helical multi-walled carbon nanotubes) ,  Carbon ,  Aldo-keto reductase ;  8 h, 35 °C
Reference
Chemoenzymatic catalysis of tert-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate by aldo-keto reductase coupled with composite Fe3O4 nanozyme scaffold
Qiu, Shuai; Xu, Shen-Yuan; Wang, Ya-Jun; Zheng, Yu-Guo, Chemical Engineering Science, 2022, 261,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Glucose ,  NADH Catalysts: 2613440-02-9 Solvents: Water ;  840 min, pH 7, 30 °C
Reference
Preparation of combined cross-linked enzyme aggregates and its application in synthesis of chiral alcohols by the asymmetric reduction of carbanyl group
Yang, Meng; Jiang, Huijuan; Ning, Chenxi; Wei, Dongzhi; Su, Erzheng, Gaodeng Xuexiao Huaxue Xuebao, 2018, 39(1), 54-63

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Glucose Catalysts: Glucose 6-phosphate dehydrogenase ,  NADP-dependent alc. dehydrogenase Solvents: Water ;  pH 6, 32 °C
Reference
Asymmetric reduction of ethyl 4-chloroacetoacetate to R-(+)-4-chloro-3-hydroxybutyrate by recombinant Escherichia coli strains
Jing, Li; Lin, Jianping; Xu, Zhinan; Tan, Tianwei; Cen, Peilin, Huaxue Fanying Gongcheng Yu Gongyi, 2006, 22(4), 350-355

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Glucose ,  NADP ,  NAD ,  Glucose 6-phosphate ,  Isopropanol ,  Allyl bromide ,  Sodium hydroxide ,  Sodium phosphate ,  Magnesium chloride Catalysts: Glucose 6-phosphate dehydrogenase ,  Hexokinase ,  Alcohol dehydrogenase Solvents: Butyl acetate ,  Water ;  1 h, pH 7.0, 30 °C; 4 h, pH 7.0, 30 °C; 6 h, pH 7.0, 30 °C
Reference
Bioconversion of ethyl 4-chloro-3-oxobutanoate by permeabilized fresh brewer's yeast cells in the presence of allyl bromide
Yu, Ming-An; et al, Journal of Industrial Microbiology & Biotechnology, 2007, 34(2), 151-156

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: Water ;  72 h, 28 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Diplogelasinospora grovesii IMI 171018, a new whole cell biocatalyst for the stereoselective reduction of ketones
Carballeira, Jose D.; et al, Tetrahedron: Asymmetry, 2004, 15(6), 951-962

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Glucose ,  NADP ,  Sodium carbonate Catalysts: Copper ;  pH 7, 30 °C
Reference
Highly efficient synthesis of pharmaceutically relevant chiral 3-N-substituted-azacyclic alcohols using two enantiocomplementary short chain dehydrogenases
Yang, Lin; et al, Biochemical Engineering Journal, 2022, 178,

(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Raw materials

(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Preparation Products

(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Suppliers

HU BEI YONG KUO Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:90866-33-4)
SUN YAO
18064098002
1248580055@qq.com
JIANG SU RUN FENG HE CHENG Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:90866-33-4)
CAI JING LI
18662931390
507167383@qq.com
Hubei Wande Chemical Co.,Ltd.
Audited Supplier Audited Supplier
(CAS:90866-33-4)
CHEN DAN DAN
15827180502
1148980033@qq.com
HUBEI ZHENBO CHEM CO,LTD
Audited Supplier Audited Supplier
(CAS:90866-33-4)
ZHOU XIAO JIE
18040568358
hubeizhenbochem@163.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:90866-33-4)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:90866-33-4)
TANG SI LEI
15026964105
2881489226@qq.com

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